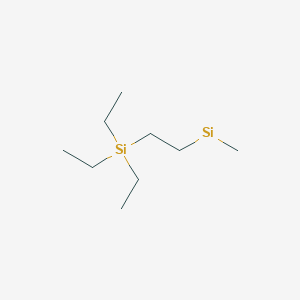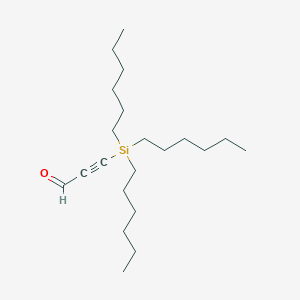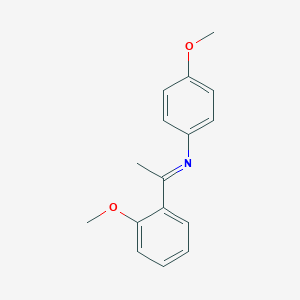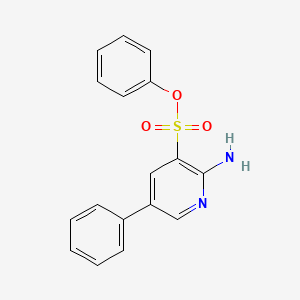
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal, while zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are chemically similar and often occur together in nature. Cadmium is primarily obtained as a by-product of zinc refining. These metals are used in various industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium and zinc can be synthesized through various methods. One common method for synthesizing cadmium-doped zinc oxide nanoparticles is the sol-gel technique. This method involves the hydrolysis and condensation of metal alkoxides or metal salts in a solution to form a gel-like network. The reaction conditions typically include controlled temperature and pH levels to ensure the formation of nanoparticles with desired properties .
Industrial Production Methods: Cadmium is primarily produced as a by-product of zinc refining. The production process involves the roasting of zinc sulfide ores, which results in the formation of zinc oxide and cadmium oxide. The cadmium oxide is then reduced to metallic cadmium using carbon. Zinc is produced through the electrolytic process, where zinc oxide is dissolved in sulfuric acid and then subjected to electrolysis to obtain pure zinc .
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), while zinc reacts with oxygen to form zinc oxide (ZnO). Both metals can also react with acids to form their respective salts, such as cadmium chloride (CdCl₂) and zinc chloride (ZnCl₂) .
Common Reagents and Conditions: Common reagents used in reactions involving cadmium and zinc include oxygen, acids (such as hydrochloric acid and sulfuric acid), and ammonia. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cadmium and zinc include cadmium oxide, zinc oxide, cadmium chloride, and zinc chloride. These compounds have various industrial applications, such as in the production of pigments, coatings, and batteries .
Applications De Recherche Scientifique
Cadmium and zinc have numerous scientific research applications. Cadmium-doped zinc oxide nanoparticles are used in gas sensing applications due to their high sensitivity and selectivity. These nanoparticles are synthesized using the sol-gel method and have been shown to effectively detect ethanol gas at low concentrations . Additionally, cadmium-zinc-telluride (CdZnTe) is used in radiation detector applications, such as medical imaging and homeland security .
In biology and medicine, zinc is an essential trace element that plays a crucial role in various enzymatic reactions and cellular processes. Cadmium, on the other hand, is a toxic metal that can cause adverse health effects, but it is also used in certain research applications to study its toxicological effects and mechanisms of action .
Mécanisme D'action
The mechanism of action of cadmium and zinc involves their interactions with various molecular targets and pathways. Cadmium exerts its toxic effects by generating reactive oxygen species (ROS) and disrupting cellular processes, such as DNA repair and apoptosis. It can also bind to proteins and enzymes, inhibiting their functions . Zinc, on the other hand, is involved in numerous biological processes, including DNA synthesis, cell division, and immune function. It acts as a cofactor for various enzymes and plays a role in maintaining the structural integrity of proteins and cell membranes .
Comparaison Avec Des Composés Similaires
Cadmium and zinc are chemically similar to other Group 12 elements, such as mercury. cadmium and zinc have distinct properties and applications. For example, cadmium has a lower melting point and is more toxic compared to zinc. Zinc is more commonly used in biological applications due to its essential role in various physiological processes .
List of Similar Compounds:- Mercury (Hg)
- Zinc (Zn)
- Cadmium (Cd)
These elements share similar chemical properties but differ in their toxicity, applications, and biological roles .
Propriétés
Numéro CAS |
647831-86-5 |
|---|---|
Formule moléculaire |
Cd2Zn5 |
Poids moléculaire |
551.7 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/2Cd.5Zn |
Clé InChI |
BZPBAZIBXXCKPB-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Zn].[Zn].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)

![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)

![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)


![tributyl-[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]stannane](/img/structure/B12591380.png)
![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)





